molecular formula C15H9ClN2O3 B5806631 2-Chloro-4-(1,3-dioxoisoindol-2-yl)benzamide

2-Chloro-4-(1,3-dioxoisoindol-2-yl)benzamide

Cat. No.: B5806631
M. Wt: 300.69 g/mol
InChI Key: GXLAFEATXRMHKA-UHFFFAOYSA-N
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Description

2-Chloro-4-(1,3-dioxoisoindol-2-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide linked to an isoindoline-1,3-dione moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1,3-dioxoisoindol-2-yl)benzamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as triethylamine (TEA), to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1,3-dioxoisoindol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzamides and imides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1,3-dioxoisoindol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5 . This modulation enhances the receptor’s response to its natural ligand, leading to various downstream effects. The compound’s ability to bind to novel allosteric sites on these receptors distinguishes its mechanism from other modulators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(1,3-dioxoisoindol-2-yl)benzamide is unique due to its specific structural features, such as the chloro-substituted benzamide and isoindoline-1,3-dione moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

2-chloro-4-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-12-7-8(5-6-11(12)13(17)19)18-14(20)9-3-1-2-4-10(9)15(18)21/h1-7H,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLAFEATXRMHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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